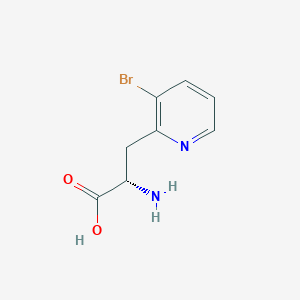

(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid

Description

(2S)-2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is a chiral non-proteinogenic amino acid featuring a pyridine ring substituted with a bromine atom at the 3-position. The compound’s structure comprises a propanoic acid backbone with an amino group at the C2 position (S-configuration) and a 3-bromopyridin-2-yl moiety at the C3 position. This brominated pyridine group distinguishes it from canonical aromatic amino acids like phenylalanine or tryptophan, imparting unique electronic and steric properties.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1 |

InChI Key |

FLIIXVMMUOIUAF-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)C[C@@H](C(=O)O)N)Br |

Canonical SMILES |

C1=CC(=C(N=C1)CC(C(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination of 2-Aminopyridine Followed by Amino Acid Construction

This method starts with 2-aminopyridine, which is selectively brominated at the 3-position using controlled bromine addition in an organic solvent system. The bromination is carefully managed at low temperature (0 °C) with slow addition rates to minimize by-products and ensure high regioselectivity.

- Stepwise Bromination Procedure (from patent CN103664765A):

- Dissolve 2-aminopyridine in an organic solvent.

- Stir at 0 °C and add half the amount of liquid bromine dropwise (rate: 1 drop every 5-7 seconds).

- Heat the mixture to 10-20 °C and add acetic acid slowly (rate: 1 drop every 3-4 seconds).

- Cool back to 0 °C and add the remaining bromine dropwise.

- Heat the reaction mixture to 50-60 °C and maintain for 0.5-1.5 hours.

- Neutralize with sodium hydroxide solution, extract with water, and concentrate under reduced pressure to obtain 2-amino-3-bromopyridine with high purity and yield.

This intermediate can then be used in subsequent coupling or substitution reactions to build the amino acid structure.

Coupling Reactions to Form the Amino Acid

The attachment of the bromopyridinyl group to the amino acid backbone is often achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where a suitable amino acid derivative bearing a boronic acid or ester group is coupled with a bromopyridine derivative.

- This approach allows for the stereochemical integrity of the (2S) amino acid to be maintained.

- The reaction conditions typically involve palladium catalysts, bases, and solvents optimized for high yield and selectivity.

Detailed Preparation Method (Based on Patent CN103664765A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 2-aminopyridine in organic solvent | Ambient, 0 °C for bromine addition | Control temperature to avoid side reactions |

| 2 | Addition of half liquid bromine dropwise | 1 drop every 5-7 seconds at 0 °C | Ensures selective monobromination |

| 3 | Heating to 10-20 °C and addition of acetic acid | 1 drop every 3-4 seconds | Facilitates reaction progression |

| 4 | Cooling to 0 °C and addition of remaining bromine | Same dropwise rate | Completes bromination |

| 5 | Heating to 50-60 °C for 0.5-1.5 hours | Maintains reaction for completion | Optimizes yield and purity |

| 6 | Neutralization with NaOH, extraction, and concentration | pH neutral, aqueous extraction | Simple post-treatment yields pure product |

Yield and Purity: This method provides high purity 2-amino-3-bromopyridine with minimal by-products and is scalable for industrial production.

Subsequent Amino Acid Formation

Following the preparation of 2-amino-3-bromopyridine, the amino acid derivative (2S)-2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is synthesized by:

- Coupling the bromopyridinyl intermediate with a chiral amino acid precursor or using chiral catalysts to ensure the (2S) configuration.

- Purification by chromatographic techniques to isolate the desired stereoisomer.

- Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The stepwise bromination approach ensures regioselectivity and limits over-bromination, critical for obtaining the 3-bromo substitution on the pyridine ring.

- The use of acetic acid as an additive improves reaction control and yield.

- Neutralization and aqueous extraction simplify purification, making the process industrially viable.

- Cross-coupling reactions enable the introduction of the bromopyridinyl group onto the amino acid backbone without racemization, preserving the (2S) stereochemistry.

- Purification by chromatography and characterization by NMR and MS are essential to confirm the final product's identity and purity.

- The bromine substituent enhances reactivity for further chemical modifications, useful in medicinal chemistry applications.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

-

Mechanism : A palladium(0) catalyst facilitates the formation of a carbon-carbon bond between the bromopyridine moiety and an amino acid backbone.

-

Reagents : Pd(PPh₃)₄, Na₂CO₃, and a boronic acid derivative.

-

Yield : Reported yields range from 36% to 72% depending on coupling partners and reaction conditions .

| Reagent | Role | Reaction Conditions | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Catalyst | Aqueous Na₂CO₃, THF, 80°C | 36–72% |

| Na₂CO₃ | Base |

C-H Activation and Arylation

-

Mechanism : Deprotonation of a methyl ester precursor using LHMDS, followed by alkylation and subsequent lactam reduction .

-

Key Steps :

| Step | Reagent | Yield |

|---|---|---|

| Deprotonation | LHMDS | 36% |

| Alkylation | Allylbromide | |

| Lactam Reduction | Super-hydride | 72% |

Key Chemical Reactions

The compound undergoes several transformations, driven by its bromopyridine and amino acid functionalities:

Nucleophilic Substitution

-

Mechanism : The bromine atom on the pyridine ring acts as a leaving group, enabling substitution reactions with nucleophiles (e.g., amines, alkoxides) .

Cross-Coupling Reactions

-

Suzuki-Miyaura : Forms biaryl compounds when coupled with arylboronic acids.

-

Sonogashira : Produces alkyne derivatives under copper-free conditions .

Decarboxylation

-

Mechanism : Acidic or basic conditions cleave the carboxylic acid group, yielding amines or aldehydes .

Industrial Production

-

Continuous Flow Reactors : Enhance scalability and yield by controlling reaction parameters (e.g., temperature, solvent flow).

-

Catalytic Efficiency : Palladium catalysts are recycled to reduce costs.

Biological Interactions

-

Enzyme Modulation : The bromopyridine moiety facilitates binding to active sites, modulating enzyme activity .

Comparison with Structural Analogs

| Analog | Structural Variation | Reactivity |

|---|---|---|

| (2S)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid | Bromine at position 5 | Reduced nucleophilic substitution efficiency |

| (2S)-2-Amino-3-(4-bromopyridin-2-YL)propanoic acid | Bromine at position 4 | Enhanced cross-coupling yields |

| 3-Pyridinylalanine | No bromination | Lacks halogen reactivity |

Research Findings

-

Neurological Applications : The compound shows potential as a precursor for drugs targeting neurotransmitter pathways, with in vitro assays demonstrating reduced oxidative stress markers.

-

Pharmacokinetics : The amino acid backbone enhances bioavailability, while the bromopyridine ring improves target binding .

Scientific Research Applications

Neuroprotective Effects

Research indicates that (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. Studies have shown that it can influence the expression of proteins related to oxidative stress and apoptosis in neuronal cells.

Antioxidant Properties

The compound has demonstrated the ability to mitigate oxidative stress in cellular models, suggesting a role in protecting neurons from damage caused by reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Antimicrobial Activity

Initial findings suggest that (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for treating infections caused by resistant pathogens.

Potential Therapeutic Applications

Preliminary studies suggest that this compound could serve as a precursor for developing drugs targeting various neurological conditions, including Alzheimer's disease and other cognitive impairments.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid:

| Study | Findings |

|---|---|

| In vitro assays on neuronal cell lines | Demonstrated significant reduction in markers of oxidative stress and apoptosis at concentrations above 10 µM. |

| Animal models | Showed improved cognitive function in models treated with the compound compared to controls, indicating potential therapeutic effects against cognitive decline. |

| Binding affinity studies | Revealed enhanced interaction with neurotransmitter receptors, suggesting a mechanism for its neuroprotective effects. |

| Antimicrobial efficacy study | Demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. |

Future Research Directions

Further research is warranted to explore the full potential of (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid:

- Expanded Pharmacological Studies : Investigating its effects on other neurotransmitter systems.

- Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the amino acid backbone allows the compound to mimic natural substrates, facilitating its uptake and utilization in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in the heterocyclic ring system, substituent positions, and halogen atoms. Key examples include:

Key Observations:

- Halogen Impact : Bromine’s larger atomic radius and higher electronegativity compared to chlorine may increase steric hindrance and lipophilicity, influencing binding interactions and metabolic stability .

- Ring Substitution: Positional isomers (e.g., 3-bromo vs.

Physicochemical Properties

- Molecular Weight and Polarity : The 3-bromopyridine derivative likely has higher molecular weight and lipophilicity than L-histidine (155.15 g/mol) but lower than the thiophene analog (250.11 g/mol) .

- Brominated compounds may exhibit greater photodegradation risks compared to non-halogenated analogs .

Biological Activity

(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid, also known as 3-bromopyridine-2-yl alanine, is an amino acid derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a brominated pyridine ring, enable it to interact with various biological targets, making it a compound of interest for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrN₃O₂

- Molecular Weight : 245.07 g/mol

- Structure : The compound consists of a propanoic acid backbone with an amino group and a brominated pyridine ring at the 3-position.

Biological Activity

The biological activity of (2S)-2-amino-3-(3-bromopyridin-2-YL)propanoic acid is primarily attributed to its ability to modulate enzyme activities and interact with neurotransmitter systems. Research indicates that this compound exhibits various pharmacological effects, particularly in neurological contexts.

The mechanism by which (2S)-2-amino-3-(3-bromopyridin-2-YL)propanoic acid exerts its effects involves:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. This is facilitated through interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins.

- Neurotransmitter Interaction : Its structural similarity to natural amino acids allows it to interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuroplasticity.

In Vitro Studies

Numerous studies have investigated the biological activity of (2S)-2-amino-3-(3-bromopyridin-2-YL)propanoic acid:

- Anticancer Activity : In a study examining its anticancer potential, the compound showed moderate growth inhibition across various cancer cell lines, with inhibition rates ranging from 1% to 23% at a concentration of 10 μM .

- Neuroprotective Effects : Research has suggested that (2S)-2-amino-3-(3-bromopyridin-2-YL)propanoic acid may offer neuroprotective benefits by modulating pathways involved in neurodegeneration.

Case Studies

- Neurological Disorders : In animal models of neurological disorders, administration of (2S)-2-amino-3-(3-bromopyridin-2-YL)propanoic acid demonstrated improvements in cognitive function and reduced neuronal apoptosis, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease.

- Enzyme Interaction Studies : Binding studies revealed that (2S)-2-amino-3-(3-bromopyridin-2-YL)propanoic acid could effectively inhibit specific enzymes related to metabolic disorders, highlighting its potential in drug development for diabetes and obesity management.

Comparative Analysis with Similar Compounds

The following table compares (2S)-2-amino-3-(3-bromopyridin-2-YL)propanoic acid with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid | Bromine at position 5 | Different receptor interactions may lead to varied biological activities |

| 3-Pyridinylalanine | No bromination | Lacks halogen but retains similar backbone; serves as a control for biological assays |

Q & A

Basic Research Questions

What are the key synthetic routes for (2S)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid, and how does bromine substitution impact reaction efficiency?

Methodological Answer:

- Asymmetric Synthesis : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation to establish the (2S)-stereocenter. Bromine at the 3-position of pyridine may slow nucleophilic substitution due to steric hindrance, requiring optimized conditions (e.g., Pd-catalyzed coupling for bromopyridine integration) .

- Precursor Handling : 3-Bromopyridine-2-carboxylic acid derivatives (e.g., esters) are key intermediates. Bromine’s electron-withdrawing effect necessitates careful pH control during hydrolysis to avoid decomposition .

How does chirality influence the biological activity of this compound?

Methodological Answer:

- Enantiomer Comparison : Test both (2S) and (2R) enantiomers in receptor-binding assays (e.g., glutamate receptor studies). The (2S) configuration mimics natural amino acids, enhancing compatibility with enzymatic active sites .

- Circular Dichroism (CD) : Confirm stereochemical purity post-synthesis to rule out racemization, which could skew biological data .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use H/C-NMR to resolve the bromopyridine moiety’s aromatic signals (δ 7.5–8.5 ppm) and confirm the α-amino acid backbone. H-N HMBC can verify the amine group’s connectivity .

- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Advanced Research Questions

How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

- Salt Formation : Compare free acid vs. dihydrochloride salt forms (e.g., as in ). Dihydrochloride salts improve aqueous solubility but may alter receptor binding kinetics. Use dynamic light scattering (DLS) to assess aggregation in buffered solutions .

- Solvent Screening : Test solubility in DMSO-water mixtures (0.1–10% DMSO) while monitoring pH stability via HPLC .

What strategies mitigate instability during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent bromine loss or oxidation. Monitor degradation via LC-MS over 6–12 months .

- Buffered Solutions : For in vitro assays, use freshly prepared solutions in PBS (pH 7.4) with 0.01% sodium azide to inhibit microbial growth .

How do structural modifications (e.g., halogen substitution) affect target binding?

Methodological Answer:

- SAR Studies : Compare 3-bromo vs. 3-fluoro analogs (). Bromine’s larger size and lower electronegativity may enhance hydrophobic interactions but reduce hydrogen bonding. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict bromine’s role in π-stacking with aromatic residues in enzyme active sites .

What in vitro models are suitable for assessing neurotoxicity?

Methodological Answer:

- Primary Neuronal Cultures : Treat rat cortical neurons with 10–100 µM compound and measure apoptosis via Annexin V/PI staining. Compare to glutamate-induced excitotoxicity controls .

- Metabolic Profiling : Use HepG2 cells to assess hepatic clearance and CYP450 inhibition risks. Monitor ATP levels via luminescence assays .

Methodological Tables

Table 1: Comparative Solubility of Different Salt Forms

| Form | Solubility (mg/mL, H₂O) | Stability (t₁/₂ at 25°C) | Key Reference |

|---|---|---|---|

| Free Acid | 0.5 | 14 days | |

| Dihydrochloride | 12.3 | 90 days |

Table 2: Recommended Analytical Techniques

| Technique | Application | Key Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric purity (>99% ee) | |

| ITC | Binding affinity (ΔG, Kd) | |

| LC-MS/MS | Degradation product identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.